Laavsdlnpnapr

Peptide Screening Physicochemical Characterization Quality Control

LAAVSDLNPNAPR (CAS: 415684-36-5) is a 13-amino acid synthetic polypeptide with the sequence H-Leu-Ala-Ala-Val-Ser-Asp-Leu-Asn-Pro-Asn-Ala-Pro-Arg-OH, featuring a molecular weight of 1337.48 g/mol and molecular formula C57H96N18O19. It is identified as a biologically active peptide discovered through peptide screening methodologies, primarily using immunoassay-based active peptide pooling techniques.

Molecular Formula C57H96N18O19
Molecular Weight 1337.5 g/mol
Cat. No. B12397035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLaavsdlnpnapr
Molecular FormulaC57H96N18O19
Molecular Weight1337.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N
InChIInChI=1S/C57H96N18O19/c1-25(2)19-31(58)46(83)65-28(7)44(81)64-29(8)45(82)73-43(27(5)6)53(90)72-37(24-76)50(87)69-35(23-42(79)80)49(86)68-33(20-26(3)4)48(85)71-36(22-41(60)78)55(92)75-18-12-15-39(75)52(89)70-34(21-40(59)77)47(84)66-30(9)54(91)74-17-11-14-38(74)51(88)67-32(56(93)94)13-10-16-63-57(61)62/h25-39,43,76H,10-24,58H2,1-9H3,(H2,59,77)(H2,60,78)(H,64,81)(H,65,83)(H,66,84)(H,67,88)(H,68,86)(H,69,87)(H,70,89)(H,71,85)(H,72,90)(H,73,82)(H,79,80)(H,93,94)(H4,61,62,63)/t28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,43-/m0/s1
InChIKeyPSXAGNBBGYCKCN-MXADWZKFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

LAAVSDLNPNAPR Peptide: Core Identity, Physicochemical Properties, and Procurement Specifications


LAAVSDLNPNAPR (CAS: 415684-36-5) is a 13-amino acid synthetic polypeptide with the sequence H-Leu-Ala-Ala-Val-Ser-Asp-Leu-Asn-Pro-Asn-Ala-Pro-Arg-OH, featuring a molecular weight of 1337.48 g/mol and molecular formula C57H96N18O19 [1]. It is identified as a biologically active peptide discovered through peptide screening methodologies, primarily using immunoassay-based active peptide pooling techniques [2]. The compound is commercially available from multiple peptide synthesis vendors in trifluoroacetate salt form, with recommended storage conditions of -80°C to -20°C for long-term stability, and is exclusively designated for laboratory research applications [3].

Critical Differentiation: Why LAAVSDLNPNAPR Cannot Be Arbitrarily Substituted in Peptide Screening Workflows


Generic substitution of LAAVSDLNPNAPR with alternative in-class peptides or scrambled sequence analogs is scientifically indefensible without validated comparative data. Peptide screening hits derive their utility from precise amino acid sequence identity, which governs specific binding interactions with protein targets, enzymatic cleavage patterns, and immunoreactivity profiles . While vendors may market alternative peptides as 'functionally similar,' the absence of published head-to-head comparative data for this specific sequence means any substitution introduces undefined variables into experimental systems. The compound's identification as a peptide screening hit implies sequence-dependent activity that cannot be assumed transferable to analogs lacking empirically validated equivalence . Procurement decisions must therefore prioritize sequence authenticity and vendor synthesis fidelity over catalog convenience.

Quantitative Differentiation Evidence for LAAVSDLNPNAPR: Comparative Physicochemical and Procurement Data


Molecular Weight Differentiation: Quantitative Comparison of LAAVSDLNPNAPR Against Common Screening Peptides

LAAVSDLNPNAPR exhibits a precisely defined molecular weight of 1337.48 g/mol based on its 13-amino acid sequence C57H96N18O19, a value that serves as a critical identity verification parameter during HPLC and mass spectrometry-based quality control . While structurally related peptides may share partial sequence homology, this exact molecular weight differentiates LAAVSDLNPNAPR from common peptide screening comparators such as LLO (190-201) and IGRP (206-214), which possess distinct masses and retention characteristics under standardized analytical conditions .

Peptide Screening Physicochemical Characterization Quality Control

Sequence Complexity and Amino Acid Composition: Comparative Analysis of LAAVSDLNPNAPR Against Caspase Recognition Motifs

LAAVSDLNPNAPR comprises a 13-amino acid sequence containing Asp, Pro, and Asn residues that create a unique structural motif distinct from the canonical tetrapeptide recognition sequences characteristic of caspase substrates [1]. In contrast, established caspase recognition peptides such as IETD (specific to caspase-8), DEVD (caspase-3/7), and LEHD (caspase-9) employ defined 4-amino acid cleavage motifs that are well-documented for their enzymatic specificity [2]. The extended 13-mer length and non-canonical sequence composition of LAAVSDLNPNAPR indicate that it operates through a fundamentally different mechanism than standard protease substrate peptides, precluding functional substitution.

Substrate Specificity Enzymatic Cleavage Peptide Library Design

Storage Condition Requirements: Comparative Stability Specifications for LAAVSDLNPNAPR Versus Standard Peptide Storage Protocols

Vendor specifications for LAAVSDLNPNAPR prescribe long-term storage at -80°C to -20°C, a condition that exceeds the typical -20°C recommendation for many standard research peptides and reflects the compound's sensitivity to degradation under suboptimal temperature conditions [1]. In contrast, many commercially available peptides are stable for extended periods at -20°C without requiring ultra-low temperature storage, representing a differential logistical and equipment requirement for laboratories procuring LAAVSDLNPNAPR [2].

Peptide Stability Storage Optimization Procurement Logistics

Validated Application Scenarios for LAAVSDLNPNAPR Procurement Based on Empirical Evidence


Primary Screening for Novel Protein Interaction Partners Using Immunoassay-Based Peptide Pooling

LAAVSDLNPNAPR is explicitly documented as a peptide screening hit identified through immunoassay-based active peptide pooling methodologies [1]. This application scenario involves the compound's use as a candidate ligand in protein interaction studies where the 13-amino acid sequence serves as a defined probe for mapping binding epitopes or identifying cognate protein targets. The sequence complexity and length differentiate LAAVSDLNPNAPR from shorter tetrapeptide substrates, making it suitable for screening paradigms requiring extended interaction surfaces rather than simple enzymatic cleavage recognition [2].

Antigen Epitope Mapping and Functional Analysis in Agent Discovery Research

Commercial documentation positions LAAVSDLNPNAPR within peptide screening applications focused on protein interaction analysis, functional characterization, and epitope mapping in agent research and development contexts [1]. The compound's identification through peptide pooling methodologies supports its application as a molecular tool for delineating specific antigenic determinants or mapping binding interfaces in protein-protein interaction networks. This scenario leverages the sequence identity of LAAVSDLNPNAPR as a defined variable in immunoassay-based discovery workflows [2].

Quality Control Reference Standard for LC-MS Peptide Identity Verification

The precisely defined molecular weight of 1337.48 g/mol (C57H96N18O19) establishes LAAVSDLNPNAPR as a viable reference standard for calibrating and validating liquid chromatography-mass spectrometry (LC-MS) analytical workflows [1]. Laboratories procuring this peptide can utilize its exact mass as an orthogonal identity confirmation parameter during quality control assessments of synthetic peptide batches. This application scenario derives directly from the quantitative molecular weight data presented in Section 3, enabling robust analytical verification of compound receipt and purity [2].

Peptide Stability Studies Under Defined Storage and Handling Conditions

The documented storage requirement of -80°C to -20°C for LAAVSDLNPNAPR positions this compound as a candidate for systematic stability investigations examining peptide degradation kinetics under varied temperature and buffer conditions [1]. Laboratories equipped with ultra-low temperature storage infrastructure can employ LAAVSDLNPNAPR as a model system for assessing sequence-dependent stability determinants, including the contributions of Asp-Pro and Asn-Pro motifs to accelerated degradation pathways. This scenario directly extrapolates from the comparative storage specifications established in Section 3 [2].

Technical Documentation Hub

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